molecular formula C16H20N4S B2438872 4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline CAS No. 477866-27-6

4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline

Cat. No.: B2438872
CAS No.: 477866-27-6
M. Wt: 300.42
InChI Key: XYOCJWNFTVQVOD-MDZDMXLPSA-N
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Description

4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is an organic compound that belongs to the class of anilines This compound is characterized by the presence of a triazine ring, a vinyl group, and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group is introduced via nucleophilic substitution reactions.

    Vinyl Group Addition: The vinyl group is added through a Heck reaction or similar coupling reactions.

    Final Coupling with Aniline: The final step involves coupling the synthesized intermediate with 4-methylaniline under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. The use of catalysts and solvents that are environmentally friendly and cost-effective is also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or triazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, altering their function, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)ethyl)aniline: Similar structure but with an ethyl group instead of a vinyl group.

    4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)phenyl)aniline: Similar structure but with a phenyl group instead of a vinyl group.

Uniqueness

The uniqueness of 4-Methyl-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methyl-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S/c1-4-11-21-16-18-15(13(3)19-20-16)9-10-17-14-7-5-12(2)6-8-14/h5-10,17H,4,11H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOCJWNFTVQVOD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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